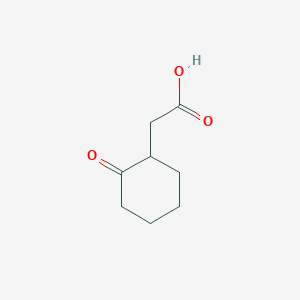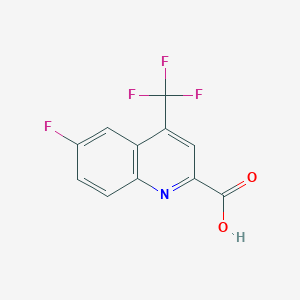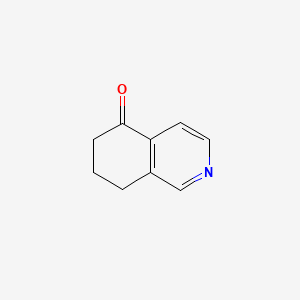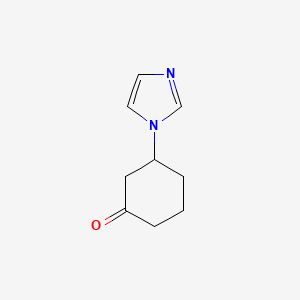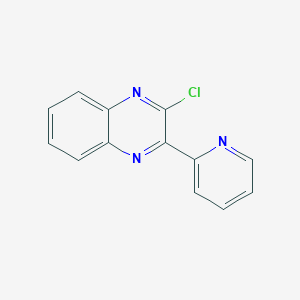
(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H21Cl2NO4 and its molecular weight is 374.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structure
Synthesis Methodology : The compound tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, closely related to (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid, was synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) through a mixed anhydride method. The product was confirmed by X-ray diffraction studies, highlighting the structural significance of these compounds (Naveen et al., 2007).
Chemical Structure Analysis : A study on (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, which shares structural similarities with the compound , focused on the crystal structure and the conformation of the pyrrolidine ring. This research is crucial for understanding the molecular geometry and intermolecular interactions of related compounds (Yuan et al., 2010).
Chemical Reactions and Derivatives
Base-Induced Dimerization : Tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids, including compounds structurally similar to (S)-1-(tert-Butoxycarbonyl), demonstrate dimerization in the presence of base, forming pyrrolidine analogs. This reaction is significant for the synthesis of various pharmaceutical and biologically active compounds (Leban & Colson, 1996).
Applications in Synthesis of Pyrrolidine Derivatives : The study of N-tert-Butoxycarbonyl-α-(2-fluorobenzyl)-l-proline, a derivative of pyrrolidine similar to the compound , provided insights into the synthesis and crystal structure of such compounds. This knowledge aids in the development of novel synthetic routes for pyrrolidine derivatives (Rajalakshmi et al., 2013).
Novel Reagents and Synthetic Routes
Development of tert-Butoxycarbonylation Reagents : The use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols and amines demonstrates the versatility of tert-butoxycarbonyl compounds in organic synthesis (Saito, Ouchi, & Takahata, 2006).
Innovative Synthesis of Pyrrolidine Carboxylic Acid Derivatives : Research on enantioselective nitrile anion cyclization leading to the synthesis of N-tert-butyl disubstituted pyrrolidines highlights advanced methods in the synthesis of pyrrolidine-based compounds, relevant to the compound (Chung et al., 2005).
Biological Activity and Potential Applications
- Biological Activity of Pyrrolidine Derivatives : The synthesis and in vitro biological activity of compounds like 1-[4-(tert-Butyloxycarbonyl)phenyl]-3-pyrrolidinone, closely related to (S)-1-(tert-Butoxycarbonyl), provides a foundation for understanding the biological activity and potential therapeutic applications of these compounds (Rosowsky, Bader, Wright, & Moran, 1994).
Properties
IUPAC Name |
(2S)-2-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO4/c1-16(2,3)24-15(23)20-8-4-7-17(20,14(21)22)10-11-5-6-12(18)9-13(11)19/h5-6,9H,4,7-8,10H2,1-3H3,(H,21,22)/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAALXHRKJFITN-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428023 |
Source


|
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217856-28-4 |
Source


|
| Record name | (S)-1-(tert-Butoxycarbonyl)-2-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




